
8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one, also known as MOPEC, is a chemical compound that is widely used in scientific research. It belongs to the class of flavonoids, which are known for their diverse biological activities. MOPEC has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mécanisme D'action
The exact mechanism of action of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to involve multiple pathways. 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of various enzymes and transcription factors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). It has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has also been found to reduce inflammation, oxidative stress, and lipid peroxidation. In addition, it has been shown to improve glucose metabolism, lower blood pressure, and improve lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has several advantages as a research tool. It is relatively easy to synthesize and is readily available. It exhibits a range of biological activities, making it a valuable tool in various research fields. However, 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one also has some limitations. It is not very water-soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one. One area of interest is the development of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one-based drugs for the treatment of various diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one. Further studies are also needed to explore the potential use of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one in combination with other drugs or therapies. Finally, more research is needed to investigate the safety and toxicity of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one in humans.
In conclusion, 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a valuable tool in scientific research due to its diverse biological activities. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Suzuki-Miyaura coupling reaction. The most commonly used method involves the reaction of 4-phenylcoumarin with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts acylation reaction using methyl iodide and aluminum chloride.
Applications De Recherche Scientifique
8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antioxidant, anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective, cardioprotective, and hepatoprotective effects. 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is commonly used in the study of cancer, cardiovascular diseases, and neurological disorders.
Propriétés
IUPAC Name |
8-methyl-7-phenacyloxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-22(27-15-21(25)18-10-6-3-7-11-18)13-12-19-20(14-23(26)28-24(16)19)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBRLFLWLMZYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5174784.png)
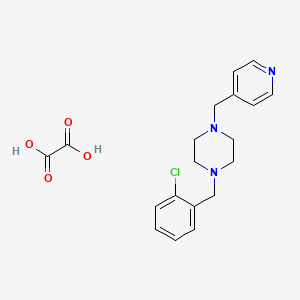
![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)
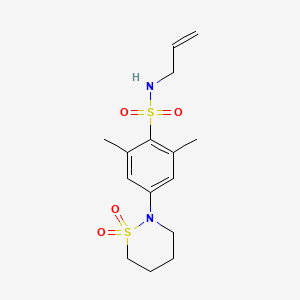
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)
![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)
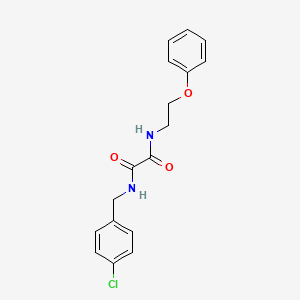
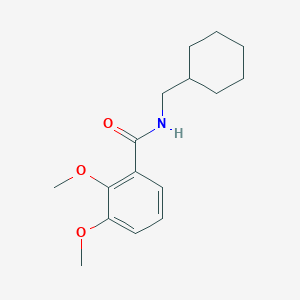
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![8-[2-(4-nitrophenoxy)ethoxy]quinoline](/img/structure/B5174866.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)
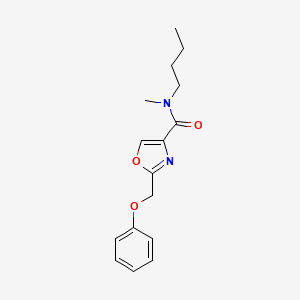
![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)